N-(2,2-Diphenylethyl)-N-methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

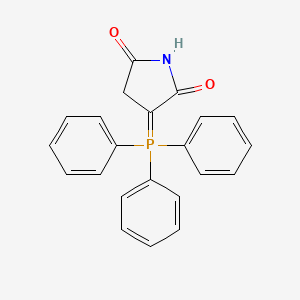

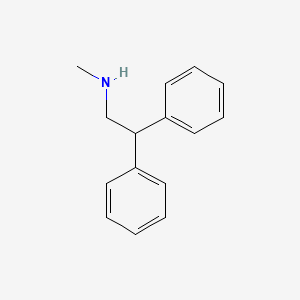

N-(2,2-Diphenylethyl)-N-methylamine (DPMA) is an amine compound belonging to the group of tertiary alkylamines. It is a colorless liquid with a low boiling point and a pungent odor. DPMA is a versatile compound that has a wide range of applications in organic synthesis, and it has been used in various scientific research applications.

Scientific Research Applications

Analytical Characterization and Synthesis

N-(2,2-Diphenylethyl)-N-methylamine and its derivatives have been synthesized and characterized for their potential applications in scientific research. The preparation and characterization of such compounds, including diphenidine and its analogues, have been explored to understand their structural properties and differentiation. Analytical techniques such as high-resolution electrospray mass spectrometry (HR-ESI-MS), liquid chromatography ESI-MS/MS, gas chromatography ion trap electron and chemical ionization MS, nuclear magnetic resonance spectroscopy (NMR), and infrared spectroscopy have been employed. This comprehensive analysis aids in differentiating between isomeric pairs and understanding their chemical behavior, contributing to the exploration of dissociative agents in scientific research (Wallach et al., 2015).

Catalytic and Synthetic Applications

This compound derivatives have found applications in catalysis and synthetic chemistry. Studies on reductive amination processes employing base-metal catalysts have highlighted the synthesis of N-methylamines using sustainable C1 sources like CO2 and formic acid. These processes are crucial for the chemical, pharmaceutical, agrochemical, and material industries, where N-methylamines serve as key intermediates. The development of efficient and sustainable methods for N-methylamine synthesis represents a significant advancement in the field of catalytic chemistry (Goyal et al., 2021).

Bioactive Compound Synthesis

The synthesis of bioactive compounds is another significant application of this compound derivatives. For instance, the synthesis of novel 1,2-functionally-substituted derivatives has been explored for their potential biological activities. These derivatives are synthesized using specific intermediates, demonstrating the versatility of this compound in the preparation of complex molecules with potential therapeutic applications (Aghekyan et al., 2009).

Material Science and Polymerization

In material science, this compound derivatives have been explored for their applications in photopolymerization processes. The development of novel photoinitiators for nitroxide-mediated photopolymerization showcases the utility of these compounds in creating advanced materials. Such applications are crucial for developing new materials with tailored properties for various industrial and technological uses (Guillaneuf et al., 2010).

properties

IUPAC Name |

N-methyl-2,2-diphenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXSURELOKDGQNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512828 |

Source

|

| Record name | N-Methyl-2,2-diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80376-82-5 |

Source

|

| Record name | N-Methyl-2,2-diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)